molecular formula C25H32N4O2S B3007347 N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476432-67-4

N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

Cat. No. B3007347
CAS RN: 476432-67-4
M. Wt: 452.62
InChI Key: RKDXGJVZAQTHRV-UHFFFAOYSA-N
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Description

“N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide” is a chemical compound with the molecular formula C25H32N4O2S and a molecular weight of 452.62. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, 1,2,4-triazole derivatives can be synthesized through various methods . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, a butylsulfanyl group, a diethylphenyl group, a methoxybenzamide group, and a methyl group. The exact structure would need to be confirmed through spectroscopic techniques .

Scientific Research Applications

Synthesis and Antimicrobial Screening

The chemical compound has been explored in various studies for its potential applications in the field of antimicrobial resistance and therapy. A related compound, synthesized as part of a series incorporating the thiazole ring, demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. This suggests that derivatives of the compound could offer valuable therapeutic interventions for treating microbial diseases, particularly those resistant to conventional antibiotics (Desai et al., 2013).

Enzyme Inhibitory Activities

Another research avenue explores the compound's relevance in enzyme inhibition, with a focus on its synthesis and the evaluation of its inhibitory potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Certain derivatives have shown promising activity, indicating potential for therapeutic applications in diseases where enzyme dysregulation is a factor (Virk et al., 2018).

Anticancer Properties

Moreover, the compound's derivatives have been studied for their anticancer properties, particularly their ability to inhibit the growth of cancer cells through interactions with cellular targets. Molecular docking studies and enzyme inhibitory activities suggest that these derivatives can effectively bind to cancer-related enzymes and receptors, offering a pathway for the development of novel anticancer agents (Karayel, 2021).

Environmental and Analytical Applications

The compound and its derivatives have also found application in environmental and analytical chemistry, particularly in the detection and quantification of environmental pollutants and pharmaceuticals. For instance, methods have been developed for measuring concentrations of parabens and other environmental phenols in human milk, indicating the utility of these compounds in environmental monitoring and public health research (Ye et al., 2008).

Neuroreceptor Imaging

Research into neuroreceptor imaging has utilized similar compounds as selective ligands for PET imaging, aiding in the study of neurotransmission and receptor dynamics in various neurological conditions. This demonstrates the potential of these compounds in advancing neuroscientific research and developing diagnostic tools for neurological disorders (Plenevaux et al., 2000).

properties

IUPAC Name

N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2S/c1-5-8-16-32-25-28-27-22(17-26-24(30)20-12-14-21(31-4)15-13-20)29(25)23-18(6-2)10-9-11-19(23)7-3/h9-15H,5-8,16-17H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDXGJVZAQTHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=C(C=CC=C2CC)CC)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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